Isostearamidopropyl morpholine lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isostearamidopropyl morpholine lactate is a compound commonly used in the cosmetics and personal care industry. It is the lactic acid salt of isostearamidopropyl morpholine and functions primarily as a conditioning agent. This compound enhances the texture, softness, and manageability of skin and hair, providing moisturizing benefits and improving the overall feel of cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isostearamidopropyl morpholine lactate typically involves the reaction of isostearic acid with morpholine and propylene oxide, followed by neutralization with lactic acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under specific conditions to maximize yield and purity. The process includes steps such as mixing, heating, and neutralization, followed by purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Isostearamidopropyl morpholine lactate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products depending on the functional groups involved .
Scientific Research Applications
Isostearamidopropyl morpholine lactate has a wide range of applications in scientific research, including:
Chemistry: Used as a conditioning agent in various formulations to study its effects on texture and manageability.
Biology: Investigated for its moisturizing and conditioning properties on skin and hair.
Medicine: Explored for its potential use in dermatological products due to its mild irritation profile.
Industry: Widely used in the cosmetics and personal care industry for its antistatic and conditioning properties
Mechanism of Action
The mechanism of action of isostearamidopropyl morpholine lactate involves its interaction with the skin and hair surface. It forms a thin film that enhances texture and softness while providing moisturizing benefits. The molecular targets include the outer layers of the skin and hair, where it helps to improve manageability and reduce static buildup .
Comparison with Similar Compounds
Similar Compounds
Cetethyl morpholinium ethosulfate: Another conditioning agent used in cosmetics with similar properties.
Stearamidopropyl dimethylamine: A conditioning agent with comparable moisturizing and antistatic properties.
Behentrimonium chloride: A widely used conditioning agent in hair care products
Uniqueness
Isostearamidopropyl morpholine lactate is unique due to its specific combination of isostearic acid, morpholine, and lactic acid, which provides a balanced profile of conditioning, moisturizing, and antistatic properties. Its mild irritation profile makes it suitable for use in a variety of cosmetic formulations .
Properties
CAS No. |
72300-24-4 |
---|---|
Molecular Formula |
C28H56N2O5 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6) |
InChI Key |
VLYOPPUVUMQIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.